molecular formula C4H10BrN B1581627 2-Bromoethyldimethylamine CAS No. 5459-68-7

2-Bromoethyldimethylamine

Cat. No.: B1581627
CAS No.: 5459-68-7
M. Wt: 152.03 g/mol
InChI Key: LVCHXPHUKPLVRQ-UHFFFAOYSA-N
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Description

Related brominated amines, such as 2-(2-bromophenyl)ethylamine (CAS 65185-58-2) and 2-bromoethylamine hydrobromide (CAS 2576-47-8) , share functional similarities, though substituents and applications differ. Brominated amines are often utilized in organic synthesis for alkylation reactions or as building blocks for bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyldimethylamine can be synthesized through the nucleophilic substitution reaction of dimethylamine with 2-bromoethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a heated reactor. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyldimethylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyethyldimethylamine.

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ethyldimethylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    2-Hydroxyethyldimethylamine: Formed through nucleophilic substitution.

    Amine Oxides: Formed through oxidation.

    Ethyldimethylamine: Formed through reduction.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 2-Bromoethyldimethylamine is primarily linked to its role as a precursor in the synthesis of various bioactive compounds. It has been investigated for:

  • Antimicrobial Activity : Compounds derived from this compound have shown effectiveness against a range of bacterial pathogens, making it relevant in the development of new antibiotics .
  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific biochemical pathways associated with cancer cell proliferation .
  • Drug Delivery Systems : Its ability to modulate biological targets positions it as a candidate for enhancing drug delivery mechanisms .

Applications in Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its applications include:

  • Synthesis of Amine Derivatives : It can be used to create various amine derivatives through substitution reactions, which are crucial for developing pharmaceuticals and agrochemicals.
  • Formation of Quaternary Ammonium Salts : The compound can be converted into quaternary ammonium salts, which are useful in both industrial applications and as surfactants .

Material Science Applications

Recent studies have explored the use of this compound in material science, particularly in the development of novel materials with specific electronic properties. For instance:

  • Ferroelectric Materials : It has been studied as a precursor for synthesizing molecular ferroelectrics, which have potential applications in advanced electronic devices .

Case Study 1: Antimicrobial Activity

A study published in Medicinal Chemistry highlighted the synthesis of antimicrobial agents derived from this compound. The derivatives exhibited significant activity against resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance.

Case Study 2: Anticancer Research

Research published in Bioorganic & Medicinal Chemistry explored the anticancer effects of compounds derived from this compound. The study found that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Bromoethyldimethylamine involves its reactivity as a brominated amine. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing the compound to participate in various chemical transformations. The dimethylamine group can interact with biological molecules, potentially affecting biochemical pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Bromoethyldimethylamine with analogous brominated amines based on available evidence:

Compound Molecular Formula CAS Number Structure Melting Point Key Applications
This compound C₄H₁₀BrN Not provided Br-CH₂-CH₂-N(CH₃)₂ Data unavailable Pharmaceutical intermediates, alkylation
2-(2-Bromophenyl)ethylamine C₈H₁₀BrN 65185-58-2 Br-C₆H₄-CH₂-CH₂-NH₂ 253°C Synthesis of arylalkylamine derivatives
2-Bromoethylamine HBr salt C₂H₆BrN·HBr 2576-47-8 Br-CH₂-CH₂-NH₂·HBr Data unavailable Lab reagent, precursor for quaternary ammonium salts
{2-[(3-Bromophenyl)amino]ethyl}dimethylamine C₁₀H₁₅BrN₂ 1020946-53-5 Br-C₆H₄-NH-CH₂-CH₂-N(CH₃)₂ Data unavailable Specialty organic synthesis, drug discovery intermediates

Key Observations:

Structural Differences: this compound lacks aromatic rings, distinguishing it from 2-(2-bromophenyl)ethylamine and {2-[(3-bromophenyl)amino]ethyl}dimethylamine . The absence of a phenyl group may reduce steric hindrance, enhancing reactivity in alkylation reactions. Compared to 2-bromoethylamine hydrobromide , the dimethylamine group in this compound increases hydrophobicity and alters basicity.

Physical Properties :

  • Only 2-(2-bromophenyl)ethylamine provides a documented melting point (253°C), likely due to its crystalline aromatic structure. Aliphatic bromoamines (e.g., 2-bromoethylamine HBr salt ) may exhibit lower thermal stability.

Reactivity and Applications: this compound: Likely used for introducing dimethylaminoethyl groups in drug candidates, similar to how 2-bromoethylamine HBr salt facilitates amine alkylation . The bromophenyl derivatives are tailored for synthesizing aromatic amines or heterocycles, critical in serotonin receptor modulators or kinase inhibitors.

Biological Activity

2-Bromoethyldimethylamine (CAS No. 5459-68-7) is an organic compound that belongs to the class of bromoalkylamines. It is characterized by a bromine atom attached to an ethyl group, which in turn is connected to a dimethylamine moiety. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C₄H₁₀BrN
  • Molecular Weight : 150.04 g/mol
  • Boiling Point : Not available
  • Solubility : Low GI absorption; permeant through the blood-brain barrier (BBB) .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, particularly focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

This compound acts as an alkylating agent, which can interact with nucleophilic sites in biological molecules, potentially leading to various cellular effects. Its ability to cross the BBB suggests possible neuropharmacological applications.

Toxicity and Safety Profile

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cell lines. The compound's acute toxicity is classified under hazardous materials due to its potential to cause skin irritation and respiratory issues upon exposure .

Toxicity Parameter Value
Acute ToxicityCategory 2 (Oral)
Skin IrritationYes
Eye DamageYes

Pharmacological Studies

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has shown selective toxicity against certain types of cancer cells, possibly due to its alkylating nature .
  • Neuroactivity : Research indicates that compounds similar to this compound can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders .
  • Inhibition Studies : The compound has been evaluated for its ability to inhibit various enzymes involved in drug metabolism, including cytochrome P450 enzymes, which could influence the pharmacokinetics of co-administered drugs .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on human prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis induction being proposed.

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of 2-Bromoethyldimethylamine in synthetic chemistry?

  • Methodological Answer : To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy to compare spectral data (e.g., 1^1H and 13^13C peaks) with reference standards from PubChem . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity by detecting impurities. Cross-reference retention times and mass spectra with literature values from synthetic protocols of analogous brominated amines (e.g., 4-Bromo-2,5-dimethoxyphenethylamine) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as bromoalkylamines can be irritants .
  • Waste Disposal : Collect halogenated waste separately and neutralize with appropriate agents (e.g., sodium bicarbonate) before disposal via certified hazardous waste services .

Q. What solvents and conditions are optimal for dissolving this compound in experimental workflows?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. For aqueous systems, use sequential solvent addition (e.g., dissolve in DMSO first, then dilute with buffered solutions) to prevent precipitation. Validate solubility via dynamic light scattering (DLS) if nanoformulations are required .

Advanced Research Questions

Q. How can this compound be utilized as an intermediate in synthesizing bioactive molecules?

  • Methodological Answer : Its bromoethyl group facilitates nucleophilic substitution reactions. For example:

  • Anticancer Agents : React with heterocyclic amines (e.g., pyridine derivatives) to create alkylated scaffolds. Monitor reaction progress via thin-layer chromatography (TLC) and purify using flash chromatography .
  • Antimicrobial Derivatives : Couple with sulfonamide groups via Buchwald-Hartwig amination, optimizing palladium catalysts (e.g., Pd(OAc)2_2) and ligand systems (XPhos) .

Q. How can researchers optimize synthesis yields of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during bromoethylation to minimize side reactions (e.g., elimination) .
  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or acetonitrile to enhance reactivity of dimethylamine nucleophiles .
  • Catalysts : Add catalytic potassium iodide (KI) to improve bromide displacement efficiency .

Q. How to address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative Studies : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in MTT assay protocols .
  • Structural Validation : Use X-ray crystallography or DFT calculations to confirm stereochemistry, as isomerism can alter bioactivity .

Q. What analytical strategies resolve byproduct formation during alkylation reactions involving this compound?

  • Methodological Answer :

  • Byproduct Identification : Employ LC-MS/MS to detect and characterize adducts (e.g., dimerization products) .
  • Reaction Monitoring : Use in-situ infrared (IR) spectroscopy to track carbonyl or amine intermediates, adjusting stoichiometry in real-time .

Q. Data Contradiction Analysis

Table 1 : Comparison of Reported Synthesis Conditions for Bromoethylamine Derivatives

ParameterStudy A (Analogous Compound) Study B (Derivative)
Reaction Temperature0–5°C25°C (Room Temperature)
SolventTHFAcetonitrile
CatalystNoneKI (10 mol%)
Yield68%82%

Key Insight : Higher yields in Study B may result from KI catalysis, but elevated temperatures risk side reactions. Researchers should balance efficiency and purity based on downstream applications.

Properties

IUPAC Name

2-bromo-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10BrN/c1-6(2)4-3-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCHXPHUKPLVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203023
Record name 2-Bromoethyldimethylamine
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Molecular Weight

152.03 g/mol
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CAS No.

5459-68-7
Record name 2-Bromo-N,N-dimethylethanamine
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Record name 2-Bromoethyldimethylamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromoethyldimethylamine
2-Bromoethyldimethylamine
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2-Bromoethyldimethylamine
2-Bromoethyldimethylamine
2-Bromoethyldimethylamine

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